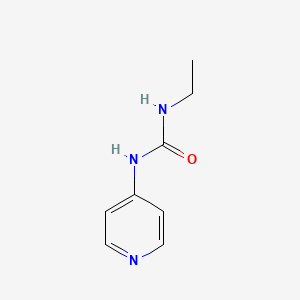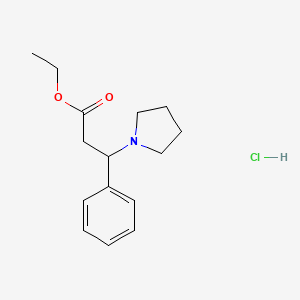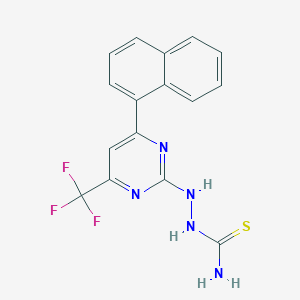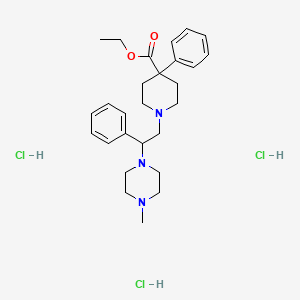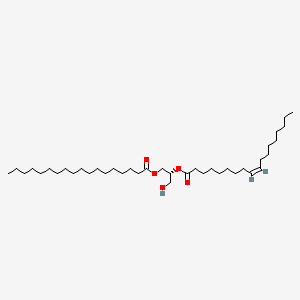
2-Oleoyl-3-stearoyl-sn-glycerol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Steraoyl-2-oleoyl-sn-glycerol: is a triacylglycerol compound where the acyl groups at positions 1, 2, and 3 are specified as stearoyl, oleoyl, and stearoyl, respectively . This compound is a type of glyceride, which is an ester formed from glycerol and fatty acids. It is commonly found in various natural fats and oils and plays a significant role in the structure and function of biological membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-steraoyl-2-oleoyl-sn-glycerol typically involves the esterification of glycerol with stearic acid and oleic acid. The reaction is usually catalyzed by an acid or base catalyst under controlled temperature and pressure conditions . The process can be summarized as follows:
Esterification: Glycerol reacts with stearic acid and oleic acid in the presence of a catalyst.
Purification: The resulting product is purified using techniques such as distillation or chromatography to obtain the desired triacylglycerol.
Industrial Production Methods: In industrial settings, the production of 3-steraoyl-2-oleoyl-sn-glycerol involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification methods . The use of biocatalysts, such as lipases,
Properties
CAS No. |
134731-52-5 |
|---|---|
Molecular Formula |
C39H74O5 |
Molecular Weight |
623.0 g/mol |
IUPAC Name |
[(2R)-3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate |
InChI |
InChI=1S/C39H74O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h18,20,37,40H,3-17,19,21-36H2,1-2H3/b20-18-/t37-/m1/s1 |
InChI Key |
SAEPUUXWQQNLGN-XZRWTQCASA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](CO)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


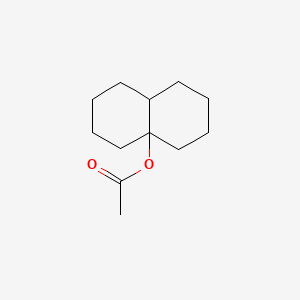
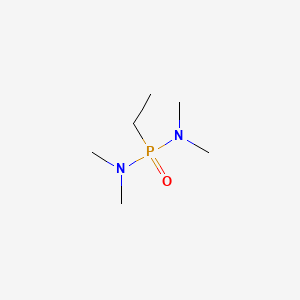


![(2S)-4-(5-formylpyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B13732742.png)
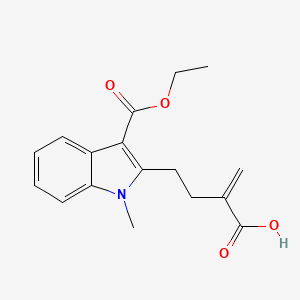
![2-amino-8-isopropylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13732761.png)
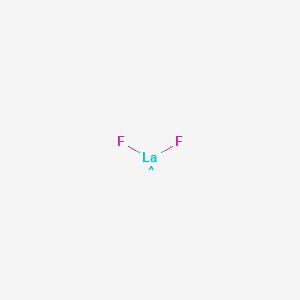
![[3-(4-Methoxyphenyl)-3-oxoprop-1-enyl]methylcyanocarbonimidodithioate](/img/structure/B13732767.png)
